Pircophen

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pircophen (systematic IUPAC name pending verification) is a coordination polymer synthesized via hydrothermal methods using 2,6-pyridinedicarboxylic acid (2,6-PDCA) as a primary ligand and dysprosium (Dy³⁺) as a central metal ion. Its crystalline structure exhibits luminescent properties under UV excitation, attributed to ligand-to-metal energy transfer mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pircophen involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. general methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis in pharmaceutical manufacturing facilities. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. Techniques such as crystallization, filtration, and drying are employed to purify the compound before it is formulated into dosage forms .

Chemical Reactions Analysis

Types of Reactions: Pircophen undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

Pircophen has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of reaction mechanisms and synthetic methodologies.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic effects in treating inflammatory and pain-related conditions.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

The exact mechanism of action of Pircophen is not fully understood. it is believed to exert its effects through multiple pathways, including:

Anti-inflammatory Pathways: Inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Analgesic Pathways: Modulation of pain signaling pathways in the central and peripheral nervous systems.

Antipyretic Pathways: Regulation of body temperature through effects on the hypothalamus

Comparison with Similar Compounds

Key Findings :

- Pircophen’s luminescence intensity surpasses Eu- and Tb-based analogs due to Dy³⁺’s unique f-f transitions and efficient antenna effect from 2,6-PDCA .

- Thermal stability (>300°C) is superior to Eu-2,6-PDCA and Tb-BDC MOF, aligning with dysprosium’s high charge density and strong metal-ligand bonds .

Functional and Regulatory Comparisons

This compound’s ligand, 2,6-PDCA, shares structural motifs with bisphenol A (BPA), a known substance of very high concern (SVHC). However, regulatory and toxicological profiles differ significantly:

Insights :

Properties

CAS No. |

8075-94-3 |

|---|---|

Molecular Formula |

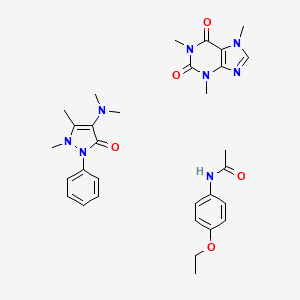

C31H40N8O5 |

Molecular Weight |

604.7 g/mol |

IUPAC Name |

4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;N-(4-ethoxyphenyl)acetamide;1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C13H17N3O.C10H13NO2.C8H10N4O2/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-3-13-10-6-4-9(5-7-10)11-8(2)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h5-9H,1-4H3;4-7H,3H2,1-2H3,(H,11,12);4H,1-3H3 |

InChI Key |

CSYGDFOVWMCVDH-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Key on ui other cas no. |

8075-94-3 |

Synonyms |

pircophen pyrcophen |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.